molecular formula C12H8N2O4S2 B044180 Bis(2-nitrophenyl) disulfide CAS No. 1155-00-6

Bis(2-nitrophenyl) disulfide

Cat. No. B044180
CAS RN: 1155-00-6
M. Wt: 308.3 g/mol
InChI Key: NXCKJENHTITELM-UHFFFAOYSA-N
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Patent
US04618721

Procedure details

2500 parts of molten 1-chloro-2-nitrobenzene are charged to a stirred reactor and 150 parts of castor oil ethoxylate (about 15 moles of ethylene oxide per 1 mole of ricinoleic acid) and 1300 parts of water are added. The batch is heated to 60° C. and emulsified by efficient stirring. The freshly prepared sodium disulfide solution is then introduced beneath the surface of the emulsion. A total amount of 2520 parts of disulfide solution is added, the rate of addition being initially about 300 parts per hour and, towards the end of the reaction, about 100 parts per hour. The ensuing reaction is slightly exothermic and by cooling the temperature is kept in a range of 60° to 65° C.. Aggregates of 2,2'-dinitrodiphenyl disulfide and 1-chloro-2-nitrobenzene formed during the reaction are comminuted with e.g. a dismembrator. Chloronitrobenzene and resultant disulfide are continuously dispersed in the reaction medium by vigorously stirring the reaction mixture. After the total amount of disulfide solution is present in the reaction vessel, stirring is continued until the reaction mass consists of individual yellow crystals and of colourless to tea-coloured mother liquor. The batch is then cooled to 40° C., and the product is isolated by filtration and washed with cold water until the washings are colourless, affording 2897 parts of 80% 2,2'-dinitrodiphenyl disulfide, corresponding to a yield of 95% of theory. Melting point: 182°-184° C. (lit.: 196° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
castor oil
Quantity
15 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
disulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[S-:11][S-:12].[Na+].[Na+]>O>[CH:5]1[CH:4]=[C:3]([N+:8]([O-:10])=[O:9])[C:2]([S:11][S:12][C:2]2[C:3]([N+:8]([O-:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=2)=[CH:7][CH:6]=1.[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
castor oil
Quantity
15 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-][S-].[Na+].[Na+]
Step Four
Name
disulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the rate of addition
CUSTOM
Type
CUSTOM
Details
being initially about 300 parts per hour and, towards the end of the reaction, about 100 parts per hour
CUSTOM
Type
CUSTOM
Details
The ensuing reaction
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the temperature
CUSTOM
Type
CUSTOM
Details
is kept in a range of 60° to 65° C.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C(=C1)[N+](=O)[O-])SSC2=CC=CC=C2[N+](=O)[O-]
Name
Type
product
Smiles
ClC1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.